O1-Tert-butyl O3-methyl cis-2-phenylpyrrolidine-1,3-dicarboxylate
Description
O1-Tert-butyl O3-methyl cis-2-phenylpyrrolidine-1,3-dicarboxylate is a pyrrolidine-based dicarboxylate ester featuring a tert-butyl group at the O1 position, a methyl ester at O3, and a phenyl substituent at the cis-2 position of the pyrrolidine ring. This compound is part of a broader class of bicyclic or polycyclic dicarboxylates used as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors, protease inhibitors, and peptidomimetics . Its stereochemical configuration (cis) and bulky tert-butyl group enhance steric stability, making it valuable for chiral synthesis and asymmetric catalysis.
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (2R,3S)-2-phenylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-10-13(15(19)21-4)14(18)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m0/s1 |
InChI Key |
WUJSKPQNTGIHOQ-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition Method
A classical and widely used approach is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles such as alkenes or acrylates. This method allows for the stereoselective formation of pyrrolidine rings with control over substituent orientation.
- Azomethine ylides, generated in situ from imines and α-amino acid derivatives, react with dipolarophiles to form pyrrolidines.
- The stereochemistry at positions 3 and 4 (corresponding to 2 and 3 in the pyrrolidine numbering) depends on the dipolarophile's substituent orientation, allowing access to cis- or trans-3,4-substituted pyrrolidines.
- This reaction can be catalyzed or promoted by acids such as trifluoroacetic acid to improve yield and selectivity.
Transition-Metal Catalyzed Cyclization
Modern synthetic strategies employ transition-metal catalysis (e.g., Pd, Rh, Ru) to achieve intramolecular cyclization and functionalization of pyrrolidine derivatives.
- Palladium-catalyzed aza-Heck cyclization has been demonstrated to furnish chiral α-tertiary pyrrolidine derivatives with high enantioselectivity and diastereoselectivity.
- Ligand design, such as SPINOL-derived phosphine ligands, and reaction conditions are optimized to achieve high cis-selectivity and yields.
Specific Preparation Methods for O1-Tert-butyl O3-methyl cis-2-phenylpyrrolidine-1,3-dicarboxylate
While direct literature on the exact compound "this compound" is limited, related preparation methods for structurally similar pyrrolidine dicarboxylates can be adapted.
Esterification and Protection Steps
- Starting from 2-oxopyrrolidin-1-carboxylic acid derivatives, esterification with tert-butyl and methyl chloroformate or corresponding alcohols can introduce the tert-butyl and methyl ester groups at positions 1 and 3.
- For example, a THF solution of 2-oxopyrrolidin-1-carboxylic acid tert-butyl ester is treated with lithium hexamethyldisilazane at low temperature (-78°C), followed by addition of ethyl chloroformate, to yield 1-tert-butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate in 67% yield.
Deprotection and Purification
- Acidic treatment with trifluoroacetic acid or hydrogen chloride in dichloromethane or dioxane can be used to remove protecting groups or convert esters to acids if needed, maintaining the cis configuration.
- Purification is typically performed by silica gel chromatography using hexane/ethyl acetate mixtures to isolate the pure compound.
Summary Table of Preparation Steps
Research Findings and Analysis
- The stereochemical control in the synthesis of cis-2-phenyl pyrrolidine derivatives is critical for biological activity, as the cis-configuration induces a "U-shaped" conformation favorable for receptor binding.
- Transition-metal catalysis offers efficient routes with high selectivity and mild conditions, reducing side reactions and improving yields.
- 1,3-Dipolar cycloaddition remains a versatile and classical approach, with the ability to introduce diverse substituents and stereochemistry control through choice of dipolarophiles and catalysts.
- Esterification and protecting group strategies are essential for functional group compatibility and purification, with tert-butyl and methyl esters being common due to their stability and ease of removal.
Chemical Reactions Analysis
Types of Reactions
O1-Tert-butyl O3-methyl cis-2-phenylpyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
O1-Tert-butyl O3-methyl cis-2-phenylpyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O1-Tert-butyl O3-methyl cis-2-phenylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes and receptors in biological systems. The pathways involved include ester hydrolysis and subsequent binding to target proteins .
Comparison with Similar Compounds
Solubility and Stability
- Target Compound: Predicted low water solubility due to hydrophobic tert-butyl and phenyl groups. Stability is likely higher than analogs with electron-deficient aromatic systems (e.g., ) due to reduced electrophilicity.
- Pyridinyl Analogs (e.g., ): The 2-chloro-5-methylpyridin-3-yl group introduces polarity but may reduce solubility in nonpolar solvents. Chlorine increases molecular weight and lipophilicity (logP ≈ 2.8).
- Benzyl-Substituted Analogs (e.g., ): The benzyl group enhances lipophilicity (logP ≈ 3.5), favoring membrane permeability in drug candidates.
Biological Activity
O1-Tert-butyl O3-methyl cis-2-phenylpyrrolidine-1,3-dicarboxylate is a synthetic compound with notable biological activity. Its molecular formula is , and it has a molecular weight of 305.37 g/mol. The compound is categorized as a heterocyclic building block and has various potential applications in pharmacology and biochemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymatic activities, potentially influencing metabolic processes.
Inhibition Studies
Recent research has indicated that compounds similar to this compound can exhibit inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies on related Mannich bases have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . This inhibition could suggest a potential role for the compound in treating neurodegenerative diseases.
Antimicrobial Activity
There is emerging evidence that compounds within the same structural family demonstrate antimicrobial properties. For example, some derivatives have shown effectiveness against various bacterial strains, indicating a possible application in antibiotic development . Further investigations into the specific effects of this compound on microbial growth are warranted.
Case Study 1: Enzymatic Inhibition
In a controlled study, a related compound was assessed for its ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. Results indicated a concentration-dependent inhibition of T3SS-mediated secretion, suggesting that similar compounds might have therapeutic applications in treating infections caused by T3SS-positive pathogens .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of related pyrrolidine derivatives in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage by modulating oxidative stress pathways, further supporting their potential use in neuroprotection .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
